molecular formula C32H34N5NaO11S2 B1262159 Piridicillin Sodium CAS No. 69402-03-5

Piridicillin Sodium

Cat. No.: B1262159
CAS No.: 69402-03-5
M. Wt: 751.8 g/mol
InChI Key: CHEUORCVUSORLI-BQZVOSRDSA-M
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Preparation Methods

The synthesis of piridicillin sodium involves several steps. One common method starts with the reaction of sodium 4-acetylbenzenesulfonate with thionyl chloride in the presence of dimethylformamide to produce 4-acetylbenzenesulfonyl chloride. This intermediate is then condensed with diethanolamine in water to form 4-acetyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide . The final product, this compound, is obtained through further chemical modifications and purification processes.

Chemical Reactions Analysis

Piridicillin sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Piridicillin sodium has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the reactivity of penicillin derivatives.

    Biology: It is employed in microbiological studies to understand bacterial resistance mechanisms.

    Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by Pseudomonas aeruginosa.

    Industry: It is used in the development of new antibacterial agents and formulations

Mechanism of Action

Piridicillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The primary molecular targets are the PBPs, which are essential for maintaining the integrity of the bacterial cell wall .

Comparison with Similar Compounds

Piridicillin sodium is similar to other penicillin derivatives such as piperacillin, azlocillin, and ticarcillin. it is unique in its higher in-vitro activity against Pseudomonas aeruginosa compared to these other compounds . Similar compounds include:

This compound stands out due to its enhanced activity against specific bacterial strains, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

69402-03-5

Molecular Formula

C32H34N5NaO11S2

Molecular Weight

751.8 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C32H35N5O11S2.Na/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39;/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46);/q;+1/p-1/t23-,24-,25+,30-;/m1./s1

InChI Key

CHEUORCVUSORLI-BQZVOSRDSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+]

Synonyms

CI 867
CI867

Origin of Product

United States

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